molecular formula C18H13FN4O2S B2593238 N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946274-63-1

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2593238
CAS No.: 946274-63-1
M. Wt: 368.39
InChI Key: VMDSBXYLMJPPSE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorobenzo[d]thiazole, pyridin-2-ylmethyl, and isoxazole-3-carboxamide moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Key steps may include:

    Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors in the presence of a fluorinating agent.

    Synthesis of the Pyridin-2-ylmethyl Group: This involves the functionalization of pyridine, often through alkylation or acylation reactions.

    Construction of the Isoxazole-3-carboxamide Core: This step may involve the cyclization of suitable precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:

    N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide: Differing by the presence of a chlorine atom instead of fluorine.

    N-(4-fluorobenzo[d]thiazol-2-yl)-5-ethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide: Differing by the presence of an ethyl group instead of a methyl group.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-9-14(22-25-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDSBXYLMJPPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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